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Luvadaxistat in Schizophrenia: A Cross-Study
Efficacy Analysis
A Comparative Guide for Researchers and Drug Development Professionals

Luvadaxistat (formerly TAK-831) is an investigational selective inhibitor of the enzyme D-

amino acid oxidase (DAAO).[1] The rationale for its development in schizophrenia stems from

the N-methyl-D-aspartate (NMDA) receptor hypofunction hypothesis of the disorder.[2][3] By

inhibiting DAAO, the enzyme responsible for the degradation of D-serine, Luvadaxistat
increases the levels of this endogenous co-agonist at the NMDA receptor's glycine site.[2][4]

This mechanism is intended to enhance NMDA receptor signaling, potentially ameliorating

negative and cognitive symptoms of schizophrenia.[5]

Despite a promising mechanism of action, the clinical development of Luvadaxistat for

schizophrenia was halted following inconsistent results in Phase II trials.[1][6] This guide

provides a cross-study analysis of Luvadaxistat's efficacy in two distinct schizophrenia patient

populations: those with persistent negative symptoms and those with cognitive impairment

associated with schizophrenia (CIAS). We present available quantitative data, detail the

experimental protocols of the key clinical trials, and contextualize Luvadaxistat's performance

against the broader landscape of treatments for these challenging symptom domains.
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Data Presentation: Efficacy of Luvadaxistat in Phase
II Clinical Trials
The clinical evaluation of Luvadaxistat in schizophrenia centered on two pivotal Phase II

studies: the INTERACT trial, which focused on patients with predominant negative symptoms,

and the ERUDITE trial, which targeted patients with cognitive impairment.

INTERACT Study (NCT03382639)
The INTERACT study was a Phase II, randomized, double-blind, placebo-controlled trial that

evaluated three different doses of Luvadaxistat (50 mg, 125 mg, and 500 mg daily) as an

adjunctive treatment in 256 adults with schizophrenia and persistent negative symptoms.[4]

The primary endpoint was the change from baseline in the Positive and Negative Syndrome

Scale (PANSS) Negative Symptom Factor Score (NSFS) at week 12.[4]

Primary Outcome: Negative Symptoms

The INTERACT study did not meet its primary endpoint.[4] There were no statistically

significant improvements in the PANSS Negative Symptom Factor Score for any of the

Luvadaxistat dose groups compared to placebo at the 12-week mark.[4]

Secondary Outcome: Cognitive Function

While failing to show efficacy for negative symptoms, the 50 mg dose of Luvadaxistat
demonstrated a statistically significant improvement in secondary endpoints related to cognitive

function.[4] This suggested a potential therapeutic window for cognitive enhancement.
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Outcome
Measure

Placebo (n=87)
Luvadaxistat
50 mg (n=58)

Luvadaxistat
125 mg (n=56)

Luvadaxistat
500 mg (n=55)

PANSS NSFS

(Primary

Endpoint)

Not Met Not Met Not Met Not Met

Change from

Baseline at

Week 12

N/A N/A N/A N/A

BACS

Composite Score

(Secondary

Endpoint)

-
Statistically

Significant

No Significant

Improvement

No Significant

Improvement

p-value vs.

Placebo
-

p = 0.031 (one-

sided)[4]
N/A N/A

SCoRS

Interviewer Total

Score

(Secondary)

-
Statistically

Significant

No Significant

Improvement

No Significant

Improvement

p-value vs.

Placebo
-

p = 0.011 (one-

sided)[4]
N/A N/A

N/A: Specific quantitative data on the least squares mean change from baseline for all arms of

the INTERACT trial have not been fully disclosed in available publications. The trial did not

meet its primary endpoint.

ERUDITE Study
Following the cognitive signal observed in the INTERACT study, the ERUDITE study was

initiated. This Phase II trial was a randomized, double-blind, placebo-controlled study

specifically designed to evaluate the efficacy of Luvadaxistat in adults with cognitive

impairment associated with schizophrenia (CIAS).[1][6]

Primary Outcome: Cognitive Function
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The ERUDITE study failed to meet its primary endpoint for improving cognitive impairment.[1]

[6] The trial did not replicate the positive findings for cognitive endpoints that were observed in

the INTERACT study.[6] Neurocrine Biosciences, the company developing the drug, cited large

variability in cognitive measures and a potential imbalance in the baseline characteristics of

enrolled subjects as confounding factors.[1] Following these results, the further development of

Luvadaxistat for schizophrenia was discontinued.[1]

Outcome Measure Placebo Luvadaxistat

Primary Cognitive Endpoint Not Met Not Met

Statistical Significance vs.

Placebo
N/A N/A

N/A: Detailed quantitative results from the ERUDITE study have not been publicly released.

The study did not meet its primary endpoint.

Comparison with Alternative Treatments
Luvadaxistat's journey highlights the significant challenges in developing effective treatments

for negative symptoms and cognitive impairment in schizophrenia, which remain areas of high

unmet medical need.

For Negative Symptoms:

Currently, no medications are approved specifically for the treatment of primary negative

symptoms.[7] While second-generation antipsychotics may offer some benefit over first-

generation agents, the effect is often modest.[8] Other investigational approaches have

included antidepressants and glutamatergic agents, though with mixed results.[8]

For Cognitive Impairment (CIAS):

Similarly, there are no approved pharmacological treatments for CIAS. The mainstay of

management involves cognitive remediation, a behavioral training-based intervention. The

failure of Luvadaxistat in the ERUDITE study is part of a larger pattern of setbacks for drugs

targeting CIAS through various mechanisms.
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Experimental Protocols
INTERACT Study (NCT03382639) Methodology

Study Design: A Phase II, 12-week, randomized, double-blind, placebo-controlled, parallel-

group study.

Participants: 256 adult patients with a diagnosis of schizophrenia, stable on their current

antipsychotic medication, and with persistent negative symptoms.[4]

Intervention: Patients were randomized to one of four treatment arms: Luvadaxistat 50 mg,

Luvadaxistat 125 mg, Luvadaxistat 500 mg, or placebo, administered once daily as an

adjunct to their ongoing antipsychotic treatment.

Primary Outcome Measure: The change from baseline to week 12 in the PANSS Negative

Symptom Factor Score (PANSS NSFS).[4]

Secondary Outcome Measures: Included the change from baseline in the Brief Assessment

of Cognition in Schizophrenia (BACS) composite score and the Schizophrenia Cognition

Rating Scale (SCoRS) total score.[4]

ERUDITE Study Methodology
Study Design: A Phase II, randomized, double-blind, placebo-controlled, parallel-group study.

[6]

Participants: Adult patients with schizophrenia who have cognitive impairment.[6]

Intervention: Luvadaxistat versus placebo.

Primary Outcome Measure: An endpoint designed to assess improvement in cognitive

impairment.[6]
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Caption: Mechanism of action of Luvadaxistat.

Experimental Workflow of the INTERACT Study
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Caption: High-level workflow of the INTERACT clinical trial.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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